N-[2-(3,4-dichlorophenoxy)ethyl]butan-1-amine;oxalic acid
Overview
Description
N-[2-(3,4-dichlorophenoxy)ethyl]butan-1-amine;oxalic acid is a chemical compound that combines an amine with an oxalic acid salt This compound is of interest due to its unique chemical structure, which includes a dichlorophenoxy group, an ethyl chain, and a butanamine moiety
Scientific Research Applications
N-[2-(3,4-dichlorophenoxy)ethyl]butan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dichlorophenoxy)ethyl]butan-1-amine typically involves the reaction of 3,4-dichlorophenol with ethylene oxide to form 2-(3,4-dichlorophenoxy)ethanol. This intermediate is then reacted with butan-1-amine under controlled conditions to yield the desired amine. The final step involves the formation of the oxalic acid salt by reacting the amine with oxalic acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dichlorophenoxy)ethyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The dichlorophenoxy group can be reduced under specific conditions.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted phenoxy compounds.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dichlorophenoxy)ethyl]butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenoxy group can bind to specific sites, altering the activity of the target molecule. The amine group may also participate in hydrogen bonding or electrostatic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate
- N-[2-(3,4-dichlorophenoxy)ethyl]-2-butanamine oxalate
Uniqueness
N-[2-(3,4-dichlorophenoxy)ethyl]butan-1-amine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its dichlorophenoxy group provides distinct reactivity, while the butan-1-amine moiety offers versatility in forming various derivatives.
Properties
IUPAC Name |
N-[2-(3,4-dichlorophenoxy)ethyl]butan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO.C2H2O4/c1-2-3-6-15-7-8-16-10-4-5-11(13)12(14)9-10;3-1(4)2(5)6/h4-5,9,15H,2-3,6-8H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLRQIAUBMGELQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC(=C(C=C1)Cl)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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